Product packaging for 4,7-Dichloro-2-cyclohexylquinazoline(Cat. No.:)

4,7-Dichloro-2-cyclohexylquinazoline

Cat. No.: B11842229
M. Wt: 281.2 g/mol
InChI Key: XPNFCDFTJPZQOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,7-Dichloro-2-cyclohexylquinazoline is a synthetic quinazoline derivative of significant interest in medicinal chemistry and drug discovery. This compound features a quinazoline core, a privileged scaffold in pharmacology, which is strategically substituted with chlorine atoms at the 4 and 7 positions and a cyclohexyl group at the 2 position. Quinazoline derivatives are extensively researched for their potent and diverse biological activities . The primary research value of this compound lies in its potential as a key intermediate for the synthesis of novel targeted chemotherapeutic agents . The quinazoline scaffold is a known pharmacophore in inhibitors for critical enzymes like dihydrofolate reductase (DHFR) and poly(ADP-ribose) polymerase (PARP) . The specific substitution pattern on this molecule is designed to modulate its electronic properties, lipophilicity, and interaction with biological targets, influencing its mechanism of action. The chlorine atoms are excellent leaving groups, making the compound, particularly the 4-position, highly reactive in nucleophilic aromatic substitution reactions for further derivatization . The cyclohexyl group at the 2-position is a bulky hydrophobic substituent that can enhance binding to hydrophobic pockets in enzyme active sites, a feature observed in other bioactive quinazolines . Researchers utilize this compound to develop new molecules for investigating cancer biology, with potential mechanisms of action including the inhibition of tubulin polymerization and tyrosine kinase activity . Beyond oncology, quinazoline-based hybrids also demonstrate substantial potential in antimicrobial research, showing activities against bacterial and malarial pathogens . This makes it a versatile building block for constructing hybrid molecules aimed at multitarget therapies and overcoming drug resistance . This product is intended for laboratory research purposes only. This compound is Not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14Cl2N2 B11842229 4,7-Dichloro-2-cyclohexylquinazoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14Cl2N2

Molecular Weight

281.2 g/mol

IUPAC Name

4,7-dichloro-2-cyclohexylquinazoline

InChI

InChI=1S/C14H14Cl2N2/c15-10-6-7-11-12(8-10)17-14(18-13(11)16)9-4-2-1-3-5-9/h6-9H,1-5H2

InChI Key

XPNFCDFTJPZQOL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl

Origin of Product

United States

Synthetic Methodologies for 4,7 Dichloro 2 Cyclohexylquinazoline and Analogues

General Synthetic Routes to the Quinazoline (B50416) Heterocyclic System

The quinazoline core is a prevalent scaffold in medicinal chemistry, leading to the development of numerous synthetic routes for its construction. nih.gov These methods range from century-old name reactions to modern, sustainable catalytic processes.

One of the most established methods for synthesizing the quinazoline ring system, specifically 4-oxo-3,4-dihydroquinazolines (quinazolinones), is the Niementowski quinazoline synthesis. wikipedia.orgchemeurope.com First reported by Stefan Niementowski in 1895, this reaction involves the thermal condensation of an anthranilic acid with an amide. drugfuture.comnih.gov

The general mechanism involves heating the reactants, often to high temperatures (130-220 °C), to induce cyclization and dehydration, forming the quinazolinone product. nih.gov While it is a widely used and fundamental method, the traditional Niementowski reaction can suffer from drawbacks such as harsh reaction conditions and lengthy reaction times. nih.gov Modifications, such as the use of microwave irradiation, have been employed to improve reaction rates and yields. nih.gov

Table 1: Overview of the Niementowski Reaction

Feature Description
Reactants Anthranilic acid and an amide
Product 4-oxo-3,4-dihydroquinazoline (Quinazolinone)
Conditions Typically high temperatures (thermal condensation)
Advantages A classic and direct method for quinazolinone synthesis.

| Disadvantages | Often requires harsh conditions and high temperatures. |

In recent years, a strong emphasis has been placed on developing more sustainable and efficient synthetic methods. One such advancement is the use of earth-abundant 3d transition metals, like manganese, to catalyze the synthesis of N-heterocycles. rsc.org Manganese(I)-catalyzed acceptorless dehydrogenative coupling (ADC) has emerged as a powerful and atom-economical strategy for constructing quinazolines. nih.govacs.org

This approach typically involves the reaction of 2-aminobenzyl alcohols with primary amides or nitriles. nih.govacs.org The manganese complex catalyzes a dehydrogenative annulation process, where the only byproducts are environmentally benign molecules like hydrogen gas and water. rsc.orgnih.gov This method avoids the need for harsh oxidants and offers a greener alternative to classical syntheses. rsc.orgnih.gov These reactions provide a direct route to 2-substituted quinazolines under milder conditions than many traditional methods. nih.gov

Table 2: Comparison of Classical vs. Modern Quinazoline Synthesis

Method Catalyst Starting Materials Byproducts Key Features
Niementowski Reaction None (Thermal) Anthranilic acid, Amide Water High temperature, classic method. wikipedia.org

| Mn(I)-Catalyzed ADC | Manganese Pincer Complex | 2-Aminobenzyl alcohol, Amide/Nitrile | H₂, H₂O | Sustainable, atom-economical, milder conditions. nih.govnih.gov |

Targeted Synthesis of 4,7-Dichloro-2-cyclohexylquinazoline

The specific synthesis of this compound requires a strategic sequence that correctly places each substituent onto the quinazoline framework. This generally involves starting with a pre-functionalized benzene (B151609) ring and employing reactions that install the remaining groups.

The introduction of the two chlorine atoms is typically achieved through two distinct strategies corresponding to their positions.

Position 7 Chlorine : The chloro substituent at the 7-position is almost always incorporated from the start of the synthesis by using a commercially available starting material, such as 2-amino-4-chlorobenzoic acid or a derivative thereof. researchgate.net This ensures the chlorine is correctly positioned on the benzene portion of the heterocycle from the outset.

Position 4 Chlorine : The chlorine at the 4-position is typically introduced in a later step. The initial cyclization reaction, such as the Niementowski synthesis, produces a 7-chloro-2-cyclohexylquinazolin-4(3H)-one . The oxo group at the 4-position is then converted to a chloro group using a strong chlorinating agent. Common reagents for this transformation include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). researchgate.netchemicalbook.com This chlorination step is a standard and effective method for converting quinazolinones to 4-chloroquinazolines. chemicalbook.com

A plausible synthetic pathway for the 4,7-dichloroquinazoline (B1295908) core involves reacting 7-chloro-3H-quinazolin-4-one with POCl₃ at elevated temperatures (e.g., 100 °C) to yield the desired product in high yield. chemicalbook.com

The cyclohexyl group at the 2-position is introduced by choosing an appropriate reaction partner for the substituted anthranilic acid derivative. Based on the general synthetic routes, two primary approaches can be envisioned:

Using Cyclohexanecarboxamide : In a Niementowski-type reaction, 2-amino-4-chlorobenzoic acid can be condensed with cyclohexanecarboxamide . This reaction would directly form the intermediate 7-chloro-2-cyclohexylquinazolin-4(3H)-one , which can then be chlorinated at the 4-position as described previously.

Using Cyclohexanecarbonitrile or Aldehyde : In modern catalytic approaches, a substrate like 2-amino-4-chlorobenzyl alcohol could be reacted with cyclohexanecarbonitrile or cyclohexanecarboxaldehyde (B41370) in the presence of a suitable catalyst, such as a manganese complex, to directly form 7-chloro-2-cyclohexylquinazoline . nih.govorganic-chemistry.org

The choice of method depends on the desired efficiency, scalability, and availability of starting materials.

Modern reaction optimization often moves beyond traditional one-variable-at-a-time approaches and utilizes high-throughput experimentation (HTE) and machine learning algorithms to rapidly screen a wide array of conditions. beilstein-journals.orgbeilstein-journals.org For the synthesis of the target compound, a systematic optimization would involve varying several parameters for each key step.

Table 3: Parameters for Optimization in the Synthesis of this compound

Parameter Cyclization Step (Niementowski-type) Chlorination Step (with POCl₃) Rationale for Optimization
Temperature 130-220 °C 80-120 °C Affects reaction rate and side product formation. Finding the lowest effective temperature is crucial for energy efficiency and stability.
Solvent Often neat, or high-boiling solvent (e.g., Dowtherm A) Neat POCl₃ or inert solvent (e.g., toluene) Solvent choice impacts solubility, reaction rate, and ease of workup.
Reaction Time 1-24 hours 1-6 hours Minimizing reaction time improves throughput. Reaction completion should be monitored by techniques like TLC or LC-MS.
Reactant Ratio Varying excess of amide Varying excess of POCl₃ Stoichiometry affects conversion and can help drive the reaction to completion. Using a minimal excess of reagents is cost-effective.

| Catalyst | Lewis acids (e.g., PPA) can be screened. | Phase-transfer catalysts or DMF can be screened. | A catalyst can lower the activation energy, potentially allowing for milder conditions and faster rates. |

By systematically exploring the parameter space outlined above, potentially guided by statistical design of experiments (DoE) or machine learning models, optimal conditions can be identified to maximize the yield and purity of this compound for scalable synthesis. beilstein-journals.orgnih.gov

Preparative Strategies for Analogues of this compound for Structure-Activity Relationship (SAR) Studies

The synthesis of analogues of this compound for SAR studies involves versatile chemical strategies that allow for precise modifications at specific positions of the molecule. The inherent reactivity differences of the quinazoline ring system are often exploited to achieve regioselective functionalization.

Variational Substitutions of Halogen Atoms at Positions 4 and 7

The chlorine atoms at positions 4 and 7 of the quinazoline ring are key sites for modification due to their influence on the electronic properties and binding interactions of the molecule. The C4 position is particularly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atom. nih.govmdpi.com In contrast, the C2 position is less reactive, often requiring more forcing conditions for substitution. nih.gov This differential reactivity allows for selective functionalization.

Halogen Exchange Reactions:

To explore the impact of different halogens on activity, the chlorine atoms can be replaced with fluorine, bromine, or iodine. The Finkelstein reaction, a classic halogen exchange method, can be adapted for aromatic systems. wikipedia.org While traditional Finkelstein reactions are common for alkyl halides, their application to aryl halides, known as the aromatic Finkelstein reaction, often requires a catalyst, such as copper(I) iodide in combination with diamine ligands, or nickel bromide with tri-n-butylphosphine. wikipedia.org

For the introduction of fluorine, a common method is the Halex (halogen exchange) reaction, which involves treating the chloro-substituted quinazoline with a fluoride (B91410) salt like potassium fluoride in a polar aprotic solvent such as DMF, DMSO, or sulfolane (B150427) at elevated temperatures.

Table 1: Synthetic Methodologies for Halogen Variation at C4 and C7

Target HalogenReagents and ConditionsPosition Selectivity
FluorineKF, polar aprotic solvent (e.g., DMF, DMSO), high temperatureC4 is generally more reactive
BromineNaBr, CuI (cat.), diamine ligand, high temperatureDependent on catalyst and ligand
IodineNaI, CuI (cat.), diamine ligand, high temperatureDependent on catalyst and ligand

Selective Substitution:

Achieving selective substitution at either C4 or C7 when both are chlorinated presents a synthetic challenge. The greater reactivity of the C4 position can be exploited for selective substitution by using carefully controlled reaction conditions, such as lower temperatures and shorter reaction times, with a suitable nucleophile. To functionalize the C7 position while retaining the C4-chloro group, a common strategy involves a multi-step sequence. This could include the protection of the C4 position, functionalization at C7, and subsequent deprotection. Alternatively, directing groups can be employed to enhance the reactivity of the C7 position towards certain reagents. nih.gov

Modifications of the Cyclohexyl Substituent at Position 2 (e.g., conformational isomers, ring size variations)

Ring Size Variations:

To investigate the effect of the cycloalkyl ring size, analogues bearing cyclopentyl, cycloheptyl, or other cycloalkyl groups can be synthesized. The general approach to these analogues involves the condensation of a 2-aminobenzonitrile (B23959) derivative with a cycloalkanecarboxaldehyde in the presence of a catalyst. Another common method is the reaction of an anthranilamide with a cycloalkyl nitrile.

A plausible synthetic route would start from 4-chloro-2-aminobenzonitrile. Reaction with a series of cycloalkanecarboxaldehydes (e.g., cyclopentanecarboxaldehyde, cyclohexanecarboxaldehyde, cycloheptanecarboxaldehyde) would yield the corresponding 2-cycloalkyl-7-chloroquinazolin-4-amines. Subsequent Sandmeyer reaction could be employed to convert the C4-amino group to a chloro group, followed by chlorination at the C7 position if not already present.

Table 2: Synthesis of 2-Cycloalkyl Analogues

Cycloalkyl GroupStarting MaterialsKey Reaction Step
Cyclopentyl4-Chloro-2-aminobenzonitrile, CyclopentanecarboxaldehydeReductive cyclization
Cyclohexyl4-Chloro-2-aminobenzonitrile, CyclohexanecarboxaldehydeReductive cyclization
Cycloheptyl4-Chloro-2-aminobenzonitrile, CycloheptanecarboxaldehydeReductive cyclization

Conformational Isomers:

To explore the impact of the cyclohexyl ring's conformation, substituted cyclohexyl analogues can be prepared. For instance, introducing a methyl or other small alkyl group at the 2-, 3-, or 4-position of the cyclohexyl ring would create stereoisomers (cis/trans) with distinct conformational preferences (axial vs. equatorial) for the substituent. The synthesis of these analogues would begin with the appropriately substituted cyclohexanecarboxaldehyde or cyclohexanecarboxylic acid, which would then be used in the quinazoline ring formation as described above. The separation of the resulting diastereomers can be achieved by chromatographic techniques.

Introduction of Diverse Functional Groups on the Quinazoline Core

Introducing a variety of functional groups at the C4 and C7 positions allows for a comprehensive exploration of the electronic and steric requirements for biological activity. The well-established higher reactivity of the C4 position towards nucleophilic substitution is the cornerstone of these synthetic strategies. nih.govmdpi.com

Substitution with Oxygen and Sulfur Nucleophiles:

To introduce alkoxy or alkylthio groups, the this compound can be treated with the corresponding sodium alkoxide or sodium thiolate. Due to the higher reactivity of the C4 position, selective monosubstitution can often be achieved by using one equivalent of the nucleophile at moderate temperatures. To achieve disubstitution at both C4 and C7, more forcing conditions, such as higher temperatures and an excess of the nucleophile, would be required.

Substitution with Nitrogen Nucleophiles:

A wide range of primary and secondary amines can be readily introduced at the C4 position under mild conditions, often in a polar solvent like ethanol (B145695) or isopropanol, sometimes with the addition of a base such as triethylamine (B128534) or diisopropylethylamine. nih.govmdpi.com The synthesis of 2,4-diaminoquinazolines, requiring substitution at the less reactive C2 position, typically necessitates harsher conditions like higher temperatures or microwave irradiation. nih.gov

Table 3: Introduction of Diverse Functional Groups via Nucleophilic Aromatic Substitution

NucleophileFunctional Group IntroducedTypical Reaction ConditionsPosition Selectivity
R-O⁻ Na⁺Alkoxy (Ether)Anhydrous solvent (e.g., THF, DMF)C4 > C7
R-S⁻ Na⁺Alkylthio (Thioether)Anhydrous solvent (e.g., THF, DMF)C4 > C7
R-NH₂Primary AminoAlcohol solvent, optional baseC4 > C7
R₂NHSecondary AminoAlcohol solvent, optional baseC4 > C7

The selective functionalization of the C7 position in the presence of a C4-chloro group is more challenging and may require specialized strategies, such as the use of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) if a suitable handle (like a bromo or iodo group) is present at C7. Alternatively, directed metalation strategies could be employed to activate the C-H bond at position 7 for subsequent functionalization. rsc.org

Structure Activity Relationship Sar Investigations of 4,7 Dichloro 2 Cyclohexylquinazoline Derivatives

Methodological Frameworks for SAR Elucidation

The elucidation of SAR for compounds like 4,7-dichloro-2-cyclohexylquinazoline relies on a robust methodological framework that integrates rational drug design, chemical synthesis, and biological evaluation.

A primary strategy in SAR exploration is the design and synthesis of focused chemical libraries, where specific parts of the lead molecule are systematically varied. nih.gov The synthesis of quinazoline (B50416) derivatives often begins with a suitable precursor, such as a substituted anthranilic acid, which undergoes cyclization to form the quinazolinone core. nih.gov Subsequent chemical reactions, like chlorination, can be employed to introduce the key halogen atoms. For instance, a common synthetic route involves heating anthranilic acid derivatives with urea (B33335) to form quinazolinediones, followed by a chlorination reaction using phosphorus oxychloride (POCl₃) to yield dichloroquinazolines. nih.gov

Once the core structure is established, diversity is introduced at specific positions. For example, regioselective Suzuki reactions can be performed at the 4-position to introduce various aryl groups. nih.gov This systematic approach allows for the creation of a library of analogues where each molecule has a defined structural modification, enabling a direct correlation between structural changes and biological activity. nih.govmdpi.com This methodical synthesis is crucial for building a comprehensive understanding of the SAR for the quinazoline scaffold. rsc.org

Following the synthesis of a chemical library, high-throughput screening (HTS) is employed to rapidly assess the biological activity of a large number of compounds. mdpi.com HTS utilizes automated systems and miniaturized assays, often in 384- or 1536-well plate formats, to test thousands of compounds efficiently. mdpi.com For quinazoline derivatives, HTS can be used to identify compounds that interact with a specific biological target, such as a protein kinase or receptor.

Quantitative HTS (qHTS) is an advanced approach that tests compounds at multiple concentrations, generating dose-response curves and half-maximal inhibitory concentration (IC₅₀) values for a large number of compounds in the initial screen. mdpi.com Another innovative technique involves using microdroplet reactions combined with mass spectrometry for the high-throughput screening of optimal reaction conditions for synthesizing derivatives, which can significantly accelerate the library development process. nih.gov These screening methods are essential for profiling the synthesized library, identifying initial "hits," and providing the quantitative data needed to build a detailed SAR model.

Positional and Electronic Effects of Halogenation at Positions 4 and 7

The presence and position of halogen atoms on the quinazoline ring are critical determinants of biological activity. The chlorine atoms at positions 4 and 7 of this compound exert significant electronic and steric effects that modulate its interaction with biological targets.

Halogens, particularly chlorine, can participate in various non-covalent interactions, including halogen bonding, which can be crucial for molecular recognition and ligand-protein binding. acs.org A halogen bond is a favorable interaction between an electrophilic region on the halogen atom and a Lewis basic site, such as a carbonyl oxygen or a nitrogen atom, in a protein's binding pocket. acs.org The chlorine atoms at the C4 and C7 positions of the quinazoline ring can act as key recognition elements, contributing to the affinity and selectivity of the compound for its target. researchgate.net

SAR studies on related quinazoline and quinoline (B57606) scaffolds have demonstrated the importance of halogenation. For example, in a series of 2-aminoquinazoline (B112073) derivatives, the introduction of a chlorine atom at the C7 position resulted in binding affinities comparable to other optimal substituents. nih.gov The reactivity of the C-Cl bond is also a key factor; the chlorine at the C4 position of the quinazoline ring is generally more reactive and susceptible to nucleophilic substitution than the one at C7, a property that is often exploited in the synthesis of derivatives. nih.govnih.govnih.gov Studies on other heterocyclic compounds have also shown that the presence of a chlorine atom is crucial for binding to specific protein targets. researchgate.net

The following table presents data on the binding affinities of various C6- and C7-substituted quinazoline derivatives, illustrating the impact of halogen placement.

CompoundSubstitutionBinding Affinity (Ki, nM)
Reference 6-Br23
5c 6-CH₃45
5h 6-Cl28
5k 7-Br-
5p 7-Cl-
5m 7-CH₃-
Data derived from studies on related 2-aminoquinazoline derivatives. nih.gov

In some molecular structures, the presence of a chlorine atom can influence the geometry of the coordination sphere through interactions with other parts of the molecule or with solvent molecules. mdpi.com These subtle conformational changes can be critical for achieving the optimal orientation required for high-affinity binding. Therefore, the dichloro substitution pattern is a key component of the pharmacophore for this class of compounds, defining both steric and electronic requirements for biological activity.

Conformational and Lipophilic Contributions of the Cyclohexyl Moiety at Position 2

Lipophilicity, often measured as the logarithm of the partition coefficient (LogP), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.govbohrium.com The cyclohexyl group is a bulky, non-polar moiety that significantly increases the lipophilicity of the molecule. acs.org This increased lipophilicity can enhance binding to hydrophobic pockets within a target protein, thereby increasing potency. However, excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding. nih.gov Therefore, the cyclohexyl group represents a balance, providing sufficient lipophilicity to engage with hydrophobic targets without compromising essential pharmacokinetic properties. bohrium.comacs.org

Stereochemical Considerations and Diastereomeric/Enantiomeric Activity of the Cyclohexyl Substituent

The three-dimensional arrangement of atoms, or stereochemistry, can play a critical role in the biological activity of a molecule. For derivatives of this compound, the non-planar, chair-like conformation of the cyclohexyl ring introduces potential stereochemical complexities. Substitutions on the cyclohexyl ring can create chiral centers, leading to the existence of enantiomers and diastereomers.

While specific studies on the separated stereoisomers of this compound are not extensively detailed in publicly available literature, the principles of stereoisomerism are fundamental in drug design. nih.gov It is well-established that different enantiomers of a chiral compound can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact preferentially with one stereoisomer over another. For instance, one enantiomer might fit perfectly into a binding site, while the other may fit poorly or not at all. Therefore, the orientation of any substituents on the cyclohexyl ring would be a critical determinant of activity, and future research would likely involve the synthesis and evaluation of individual stereoisomers to identify the most active configuration.

Effects of Cyclohexyl Substitution on Cellular Uptake and Permeability

The cyclohexyl group is a bulky and highly lipophilic (fat-soluble) moiety. Its presence at the 2-position of the quinazoline core is expected to have a profound impact on the molecule's physicochemical properties, particularly its ability to cross cellular membranes.

Increased Lipophilicity : The addition of a cyclohexyl ring significantly increases the molecule's Log P value, a measure of its lipophilicity. Higher lipophilicity generally correlates with increased passive diffusion across the lipid bilayers of cell membranes. This can enhance cellular uptake and is often a desirable trait for compounds targeting intracellular components.

Membrane Fluidity and Interaction : The bulky nature of the ring may also influence how the molecule interacts with the membrane itself, potentially affecting membrane fluidity or residence time within the lipid bilayer, which can indirectly affect its transport into the cell.

Modulation of Molecular Interactions with Biological Targets by the Cyclohexyl Ring

The cyclohexyl ring at the 2-position plays a crucial role in how the molecule binds to its biological targets, such as protein kinases. nih.gov Its primary contribution is through providing a bulky, hydrophobic structure that can engage with corresponding hydrophobic pockets in the target's binding site.

Molecular docking and structural studies on related quinazoline derivatives have shown that the main quinazoline scaffold often anchors the molecule to the hinge region of a kinase active site, typically through hydrogen bonds. nih.gov The substituents at various positions then project into adjacent pockets, determining the compound's potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. sdiarticle3.com This approach is widely applied in drug discovery to understand SAR, predict the activity of new compounds, and guide the design of more potent analogues. nih.govmui.ac.ir

Selection and Derivation of Physico-Chemical and Structural Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. nih.gov For a series of this compound analogues, a wide array of descriptors would be calculated to capture the structural variations and their potential influence on activity. These descriptors are typically categorized as follows:

Descriptor ClassDescriptionExamples
Physicochemical Describe properties like lipophilicity, electronic distribution, and bulk.Log P (lipophilicity), Molar Refractivity (MR), Polar Surface Area (PSA) sdiarticle3.com
Constitutional (1D) Describe the basic composition of the molecule without regard to geometry.Molecular Weight, Atom Counts, Bond Counts nih.gov
Topological (2D) Describe the connectivity of atoms in the molecule.Wiener Index, Kier & Hall Connectivity Indices, 2D Autocorrelation nih.gov
Geometrical (3D) Describe the 3D arrangement of atoms in space.Molecular Surface Area, Molecular Volume, Principal Moments of Inertia
Quantum Chemical Describe the electronic properties derived from quantum mechanics calculations.HOMO/LUMO energies, Dipole Moment, Atomic Net Charges sdiarticle3.comorientjchem.org
Estate Contribution Describe the influence of electronic and topological environments of each atom.SaaOE-Index, SsCIE-index, SsCH3E-index nih.gov

These descriptors are calculated for each analogue in the series using specialized software, creating a dataset that links structural features to observed biological activity. nih.gov

Development and Validation of Predictive QSAR Models for Biological Efficacy

Once descriptors are calculated, a statistical method is used to build a mathematical model that relates a subset of these descriptors to the biological activity (e.g., IC₅₀ values). niscpr.res.in The goal is to create an equation that can accurately predict the activity of a compound based solely on its structural descriptors.

Model Development: Commonly used statistical methods include:

Multiple Linear Regression (MLR): Creates a simple linear equation. nih.gov

Partial Least Squares (PLS): A more advanced regression method suitable for datasets with many, often correlated, descriptors. nih.gov

Machine Learning Methods: Techniques like Support Vector Machines (SVM) and Random Forest are increasingly used for their ability to handle complex, non-linear relationships. biointerfaceresearch.com

Model Validation: A QSAR model must be rigorously validated to ensure it is robust, stable, and has predictive power for new, untested compounds. researchgate.netnih.gov Validation is a critical step to prevent overfitting, where a model performs well on the data it was trained on but fails to predict new data accurately. niscpr.res.in Key validation strategies include:

Internal Validation: Typically performed using cross-validation (e.g., leave-one-out or LOO), where the model is repeatedly built on a portion of the data and tested on the remaining part. mdpi.com

External Validation: The dataset is split into a "training set" for building the model and an independent "test set" for evaluating its predictive performance on compounds the model has not seen before. niscpr.res.inmdpi.com

Y-Scrambling: The biological activity data is randomly shuffled multiple times to ensure the original model's statistical significance is not due to a chance correlation. researchgate.net

The quality and predictive ability of the model are assessed using various statistical metrics.

Validation MetricDescriptionGenerally Accepted Value
R² (Coefficient of Determination) Measures the goodness-of-fit for the training set.> 0.6
Q² or R²cv (Cross-validated R²) Measures the predictive power from internal validation.> 0.5
R²pred (Predictive R²) Measures the predictive power on the external test set.> 0.6 nih.govresearchgate.net

A statistically robust and validated QSAR model provides confidence in its ability to make reliable predictions. nih.govnih.gov

Application of QSAR for Virtual Screening and Prioritization of Novel Analogues

A validated QSAR model serves as a powerful in silico tool for accelerating the drug discovery process. frontiersin.org Its primary application is in virtual screening, where the model is used to predict the biological activity of a large number of compounds from a virtual library or database without the need for their physical synthesis and testing. mui.ac.irnih.gov

The process typically involves:

Library Creation: A virtual library of novel analogues of this compound is designed by proposing various modifications to the core structure.

Descriptor Calculation: The same molecular descriptors used to build the QSAR model are calculated for all compounds in the virtual library.

Activity Prediction: The validated QSAR equation is applied to the calculated descriptors for each virtual compound to predict its biological efficacy.

Prioritization: The virtual compounds are ranked based on their predicted activity. Those with the highest predicted potency are identified as "hits."

These prioritized hits are then considered the most promising candidates for synthesis and subsequent experimental testing. This approach allows researchers to focus their resources on a smaller number of compounds with a higher probability of success, significantly reducing the time and cost associated with identifying new lead compounds. nih.govfrontiersin.org

Computational Chemistry and Molecular Modeling for SAR Analysis

Computational approaches have become indispensable in the rational design of therapeutic agents. For the this compound series, these tools are employed to predict and analyze the interactions between the compounds and their biological targets, thereby informing on their structure-activity relationships.

Ligand-Target Docking Studies for Elucidating Binding Modes and Key Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding modes of this compound derivatives within the active site of a target protein.

While specific docking studies on this compound are not widely available in the public domain, the general methodology involves preparing the three-dimensional structures of both the ligand (the quinazoline derivative) and the target protein. The docking software then samples a large number of possible conformations and orientations of the ligand within the protein's binding pocket, calculating a binding affinity score for each.

These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, the dichloro substitutions on the quinazoline ring and the cyclohexyl group at the 2-position are expected to play significant roles in the binding affinity and selectivity. The chlorine atoms can form halogen bonds or participate in hydrophobic interactions, while the bulky cyclohexyl group can occupy a hydrophobic pocket within the target's active site.

A hypothetical docking study of a this compound derivative into a kinase binding site might reveal the interactions detailed in the table below.

Interaction TypeInteracting ResidueLigand Moiety Involved
Hydrogen BondMET793 (backbone)N1 of Quinazoline
HydrophobicLEU718, VAL726Cyclohexyl group
HydrophobicALA743, LEU844Dichlorophenyl ring
Halogen BondLYS745Chlorine at C7

This table represents a hypothetical scenario to illustrate the type of data generated from docking studies.

Molecular Dynamics Simulations for Conformational Sampling and Binding Free Energy Calculations

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction compared to the static view offered by molecular docking. By simulating the movements of atoms and molecules over time, MD can assess the stability of the docked conformation and provide a more accurate estimation of the binding free energy.

In the context of this compound derivatives, an MD simulation would typically start with the best-docked pose. The system, including the protein, ligand, and surrounding solvent molecules, is then subjected to a simulation that follows the laws of classical mechanics. The resulting trajectory provides detailed information on the conformational changes of both the ligand and the protein upon binding.

Analysis of the MD trajectory can reveal the stability of key interactions observed in docking studies and identify the formation of new, transient interactions. Furthermore, techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the trajectory to calculate the binding free energy, which is a more rigorous predictor of binding affinity than docking scores.

Pharmacophore Mapping and De Novo Design Approaches

Pharmacophore mapping is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be generated based on the structure of a known ligand-protein complex or a set of active molecules.

For the this compound series, a pharmacophore model could be developed based on the key interactions identified through docking and MD simulations. Such a model might include features like a hydrogen bond acceptor (the quinazoline nitrogen), two hydrophobic regions (one for the cyclohexyl group and another for the dichlorophenyl ring), and potentially a halogen bond donor feature.

This pharmacophore model can then be used to screen large virtual libraries of compounds to identify novel molecules with different chemical scaffolds that match the pharmacophore and are therefore likely to be active.

Furthermore, de novo design approaches can utilize the pharmacophore model or the structure of the binding pocket to design entirely new molecules. These methods build molecules atom-by-atom or fragment-by-fragment within the constraints of the active site, aiming to optimize interactions with the target protein. This approach holds the potential to generate novel and potent derivatives based on the this compound scaffold.

Elucidating the Biological Mechanisms of Action for 4,7 Dichloro 2 Cyclohexylquinazoline

Identification and Characterization of Molecular Targets

The primary mechanism through which many quinazoline (B50416) derivatives exert their effects is by interacting with specific molecular targets, most notably enzymes and receptors involved in cell signaling.

Quinazoline derivatives are renowned for their activity as protein kinase inhibitors. ekb.egnih.gov Protein kinases are a large family of enzymes that control many aspects of cell function, including metabolism, proliferation, and survival; their dysregulation is a hallmark of cancer. nih.gov

Kinase Inhibition: The majority of research on anticancer quinazolines has focused on their ability to inhibit protein kinases. mdpi.com Many derivatives function as small molecule tyrosine kinase inhibitors (TKIs), which compete with adenosine (B11128) triphosphate (ATP) at the enzyme's binding site, thereby blocking downstream signaling pathways that promote tumor growth. mdpi.comekb.eg

Prominent examples of kinases targeted by quinazoline derivatives include:

Epidermal Growth Factor Receptor (EGFR): This is a primary target for many clinically successful quinazoline-based drugs like gefitinib (B1684475) and erlotinib. mdpi.commdpi.com These compounds have shown potent inhibitory activity against both wild-type and mutated forms of EGFR. nih.govjapsonline.com

Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, certain quinazolines can block angiogenesis, the process of forming new blood vessels that tumors need to grow. ekb.egmdpi.com

Aurora Kinases: These are serine/threonine kinases crucial for cell division. acs.org Some quinazoline compounds have been developed as potent inhibitors of Aurora A and B, leading to mitotic arrest and apoptosis. acs.org

Poly(ADP-ribose) polymerase (PARP): Certain quinazoline derivatives have been designed to inhibit PARP enzymes, which are involved in DNA repair. nih.gov Inhibition of PARP can be particularly effective in cancers with existing DNA repair defects. nih.gov

Derivative ExampleTarget KinaseIC50 ValueSource
GefitinibEGFR75.8 nM nih.gov
ErlotinibEGFR~3 µM (on A431 cells) nih.gov
AfatinibEGFRwt0.6 nM nih.gov
Compound 9hAurora A2.8 nM acs.org
Compound 6dEGFR0.069 µM nih.gov

This table presents data for illustrative quinazoline derivatives to demonstrate typical target affinities and is not representative of 4,7-Dichloro-2-cyclohexylquinazoline.

The quinazoline scaffold is particularly effective at targeting the ATP-binding pocket of tyrosine kinase receptors like EGFR. nih.govmdpi.com

EGFR Binding and Inhibition: The binding of quinazoline inhibitors to EGFR has been extensively characterized. They typically form hydrogen bonds and other interactions within the kinase domain, preventing the receptor from being activated. bohrium.com This inhibition blocks downstream signaling cascades that are crucial for cell proliferation and survival. nih.gov The development of resistance, often through mutations like T790M, has spurred the creation of newer generations of quinazoline inhibitors designed to overcome these changes. nih.govjapsonline.com

While direct enzyme inhibition is the most common mechanism, the broader field of modulating protein-protein interactions (PPIs) is a growing area of drug discovery. Small molecules can either disrupt or stabilize these interactions to achieve a therapeutic effect. Although specific studies detailing the role of this compound in modulating PPIs are unavailable, the general principle is a key strategy in modern pharmacology.

Cellular Pathway Perturbation Studies

By inhibiting key molecular targets, quinazoline derivatives can profoundly disrupt cellular pathways, leading to anticancer effects such as halting cell proliferation and inducing programmed cell death (apoptosis).

As potent kinase inhibitors, quinazoline derivatives interfere with major signaling pathways. Inhibition of EGFR, for example, blocks downstream pathways such as the Ras/ERK and PI3K/Akt pathways, which are critical for cell growth and survival. nih.gov Similarly, inhibition of Aurora kinases disrupts pathways controlling mitotic progression. acs.org

A common outcome of treatment with bioactive quinazoline derivatives is the arrest of the cell cycle. mdpi.com The cell cycle is a tightly regulated process that ensures faithful replication and division of cells; its deregulation is a fundamental aspect of cancer. mdpi.com

Several quinazolinone derivatives have been shown to induce cell cycle arrest, often at the G2/M phase. mdpi.comnih.gov This arrest prevents the cell from entering mitosis, the phase of cell division. For example, one novel quinazoline derivative, 04NB-03, was found to induce G2/M phase arrest in hepatocellular carcinoma cells. nih.gov Other derivatives have been shown to arrest the cell cycle in the G1/S phase. nih.gov This effect is often a direct consequence of inhibiting kinases like Aurora kinase or CDK1/cyclin B, which are essential for mitotic entry and spindle formation. acs.orgmdpi.com Inhibition of these kinases can lead to disordered microtubule organization and mitotic arrest, ultimately triggering apoptosis. acs.orgmdpi.com

Derivative ExampleCell LineEffectSource
04NB-03Hepatocellular CarcinomaG2/M phase arrest nih.gov
Compound 107A549 (Lung Cancer)G2/M phase arrest mdpi.com
Compound 108A-375 (Melanoma)G2/M phase arrest mdpi.com
Compound 6dHS 578T (Breast Cancer)G1/S phase arrest nih.gov
Compound 9hMDA-MB-231 (Breast Cancer)Cell cycle arrest & apoptosis acs.org

This table presents data for illustrative quinazoline derivatives to demonstrate typical effects on the cell cycle and is not representative of this compound.

Transcriptomic and Proteomic Profiling for Global Cellular Responses

To understand the global cellular responses to this compound, transcriptomic and proteomic profiling would be necessary. These techniques provide a broad view of how a compound affects gene expression (transcriptomics) and protein levels (proteomics) within a cell. nih.gov This approach can help identify the cellular pathways and biological processes that are perturbed by the compound, offering clues to its mechanism of action. nih.gov For instance, researchers might expose cancer cells to the compound and then use RNA-sequencing to identify up- or down-regulated genes. Similarly, mass spectrometry-based proteomics could reveal changes in the abundance of thousands of proteins. However, no such studies have been published for this compound.

Structure-Based Drug Design Principles Applied to this compound

Structure-based drug design relies on the three-dimensional structure of a biological target to design and optimize inhibitors or modulators.

X-ray Crystallography or Cryo-Electron Microscopy of Ligand-Target Complexes

A critical step in structure-based drug design is determining the high-resolution three-dimensional structure of the compound bound to its biological target. Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are instrumental for this purpose. nih.govnih.gov These methods would provide a detailed atomic-level picture of the interactions between this compound and its target protein. This information is invaluable for understanding the basis of its potency and selectivity. At present, there are no publicly available crystal or cryo-EM structures of this compound in complex with a biological target.

Fragment-Based Drug Discovery and Lead Optimization Strategies

Fragment-based drug discovery (FBDD) is a method used to identify small chemical fragments that bind weakly to a biological target. nih.govnih.gov These fragments can then be grown or linked together to create more potent lead compounds. nih.gov Lead optimization is the subsequent process of refining the chemical structure of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. biobide.comcriver.com While FBDD and lead optimization are powerful strategies in drug discovery, there is no indication from the available literature that these approaches have been applied to develop or refine this compound.

Rational Design of Selective and Potent Inhibitors/Modulators

Rational drug design involves the iterative process of designing, synthesizing, and testing new molecules based on the structural information of the target and the binding mode of a lead compound. The goal is to create new analogs with improved properties. This process is heavily reliant on the data obtained from techniques like X-ray crystallography and computational modeling. Without this foundational information for this compound, any discussion on the rational design of more selective and potent inhibitors would be purely speculative.

Future Research Trajectories and Academic Contributions of 4,7 Dichloro 2 Cyclohexylquinazoline Derivatives

Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications

While quinazoline (B50416) derivatives are well-known for inhibiting targets like epidermal growth factor receptor (EGFR) and tubulin, the exploration of new biological targets remains a vibrant area of research. nih.govbiomedres.us Future investigations will likely focus on identifying novel kinases, enzymes, and signaling pathways that can be modulated by 4,7-dichloro-2-cyclohexylquinazoline analogues. For instance, aberrant activity of cyclin-dependent kinase 5 (CDK5) has been implicated in both neurodegenerative diseases and cancer, making it an attractive, non-traditional target for quinazoline-based inhibitors. nih.gov

Beyond oncology, the therapeutic landscape for these derivatives is expanding. wisdomlib.orgslideshare.net Researchers are exploring their potential as anti-diabetic agents by targeting enzymes like alpha-glucosidase, and as treatments for inflammatory conditions such as arthritis. wisdomlib.org The anti-malarial and anti-HIV activities of quinazoline compounds also present significant opportunities for discovering new therapeutic applications. wisdomlib.orgnih.gov

A summary of potential, less-explored targets for quinazoline derivatives is presented below.

Target ClassSpecific Example(s)Potential Therapeutic Area
Kinases Cyclin-Dependent Kinase 5 (CDK5), Pan-Pim Kinases, ALK2Neurodegeneration, Oncology
Enzymes Alpha-glucosidase, Dihydrofolate Reductase (DHFR), PARP-1Diabetes, Infectious Disease, Oncology
Signaling Pathways NF-κB Pathway, PI3K/Akt/mTOR PathwayInflammation, Oncology
Other Proteins Histone Deacetylases (HDACs), Breast Cancer Resistance Protein (BCRP)Oncology, Drug Resistance

Development of Advanced and Stereoselective Synthetic Methodologies for Complex Analogues

The synthesis of quinazoline derivatives has evolved significantly from classical methods. nih.govorientjchem.org Modern organic synthesis now employs a variety of advanced, metal-catalyzed reactions and greener methodologies to construct the quinazoline core and its analogues. ujpronline.comnih.govfrontiersin.org Future efforts will likely concentrate on developing stereoselective synthetic routes to access complex analogues with specific three-dimensional arrangements, which are crucial for optimizing interactions with biological targets.

Transition-metal catalysts based on palladium, copper, and cobalt have proven effective in forming the quinazoline skeleton through processes like dehydrogenative annulation and coupling reactions. nih.govnih.gov Additionally, methods that are more environmentally friendly, such as microwave-assisted and solvent-free syntheses, are becoming increasingly prevalent. nih.govfrontiersin.org These techniques not only accelerate the synthesis process but also align with the principles of sustainable chemistry. frontiersin.org

Synthetic ApproachCatalyst/ConditionsKey Advantages
Metal-Catalyzed Annulation Mn(I), Co(II)High efficiency, mild reaction conditions
Microwave-Assisted Synthesis Solvent-freeRapid, clean, and eco-friendly
Three-Component Reactions Iodine/Ammonium AcetateHigh yields, operational simplicity
Palladium-Catalyzed Coupling Pd(II) acetateForms fused quinazoline systems

Integration of Artificial Intelligence and Machine Learning in Rational Drug Discovery for Quinazoline Scaffolds

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing rational drug design. researchgate.netnih.govgoogle.com These computational tools can accelerate the discovery of novel quinazoline-based drug candidates by analyzing vast chemical libraries and predicting biological activity. researchgate.netmednexus.org Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and virtual screening are instrumental in this process. nih.govopenmedicinalchemistryjournal.compatsnap.com

Computational TechniqueApplication in Quinazoline Drug Discovery
QSAR Modeling Predicts cytotoxic activity based on structural features. nih.gov
Molecular Docking Simulates binding modes and affinities to targets like EGFR. nih.gov
Virtual Screening Rapidly screens large compound libraries for potential hits. openmedicinalchemistryjournal.compatsnap.com
Molecular Dynamics Assesses the stability of ligand-protein complexes over time. nih.gov
De Novo Design Generates novel molecular structures with desired properties. mednexus.orgopenmedicinalchemistryjournal.com

Design and Synthesis of Photoaffinity Probes and Chemical Tools for Target Validation

Target identification and validation are crucial steps in drug discovery. researchgate.net Photoaffinity labeling (PAL) has emerged as a powerful chemical biology tool for identifying the cellular targets of bioactive compounds. mdpi.comenamine.net This technique involves designing a photoaffinity probe, which is a modified version of the bioactive compound (e.g., a this compound derivative) that incorporates a photoreactive group (like a diazirine or benzophenone) and often a reporter tag (like an alkyne). nih.govnih.gov

Upon exposure to UV light, the probe covalently crosslinks to its binding partners in cells or lysates. mdpi.comnih.gov The tagged proteins can then be isolated and identified using proteomic methods, providing direct evidence of target engagement. nih.gov The development of such probes for quinazoline scaffolds will be instrumental in validating novel biological targets and elucidating the mechanisms of action for new derivatives. nih.govnih.gov This approach can uncover both intended targets and potential off-targets, offering a comprehensive understanding of a compound's biological interactions. rsc.org

Investigation of Multi-Targeting Approaches and Combination Therapies

Complex diseases like cancer often involve multiple biological pathways, making multi-target inhibitors an attractive therapeutic strategy. nih.govmdpi.com The quinazoline scaffold is well-suited for the design of multi-targeted agents that can simultaneously modulate several key proteins. nih.govnih.gov For example, researchers have designed quinazoline derivatives that act as dual inhibitors of microtubules and receptor tyrosine kinases (such as EGFR and VEGFR-2), combining cytotoxic and anti-angiogenic effects in a single molecule. nih.govnih.gov

The concept of molecular hybridization, which combines two or more pharmacophores into a single hybrid drug, is a key strategy in this area. nih.govrsc.orgeurekaselect.com This approach can lead to synergistic effects and potentially overcome drug resistance. nih.govrsc.org Future research will focus on creating novel hybrid molecules based on the this compound core to target distinct but complementary pathways, offering a more robust therapeutic intervention than single-target agents. nih.govnih.gov

A comprehensive search of academic and scientific literature reveals a significant lack of available information on the chemical compound This compound . Despite extensive searches for its synthesis, chemical properties, biological activities, and any associated research, no specific scholarly articles or detailed scientific data could be retrieved for this particular molecule.

The search results did not yield any information that would allow for a thorough and accurate discussion of the key academic findings, outstanding research questions, or the significance and prospective impact of this compound in the fields of chemical biology and medicinal chemistry, as requested in the article outline.

Therefore, it is not possible to generate the requested scientific article focusing solely on "this compound" due to the absence of foundational research and published data on this compound in the public domain.

Q & A

Q. What are the standard synthetic routes for 4,7-Dichloro-2-cyclohexylquinazoline, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves nucleophilic substitution or cyclocondensation reactions. For example, refluxing substituted precursors (e.g., dichlorinated quinazoline intermediates) with cyclohexylamine in ethanol under acidic catalysis (e.g., glacial acetic acid) can yield the target compound. Reaction optimization may include adjusting molar ratios (e.g., 1:1 precursor-to-amine), solvent polarity, and temperature gradients to maximize yield. Monitoring via TLC or HPLC ensures reaction completion .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Assigns substituent positions and confirms cyclohexyl group integration.
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., ~295.1 g/mol).
  • Elemental Analysis (CHN): Confirms purity (>95%) by matching experimental and theoretical C, H, N percentages.
  • UV-Vis Spectroscopy: Identifies π→π* transitions in the quinazoline core .

Q. What safety protocols are critical when handling chlorinated quinazolines like this compound?

Methodological Answer:

  • Use PPE: Nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid inhalation/contact.
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels.
  • First Aid: For skin exposure, wash with soap/water; for eye contact, irrigate for 15 minutes. Consult SDS for compound-specific hazards .

Q. How can solubility and stability be assessed for this compound in different solvents?

Methodological Answer:

  • Solubility Screening: Test in polar (DMSO, ethanol) and non-polar solvents (dichloromethane) via saturation concentration measurements.
  • Stability Studies: Use accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to detect decomposition products .

Advanced Research Questions

Q. How can computational tools aid in predicting the pharmacological activity of this compound?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GABA receptors).
  • QSAR Modeling: Correlate structural features (e.g., chloro-substituent electronegativity) with bioactivity data from analogues. Validate predictions via in vitro assays .

Q. What strategies resolve contradictory data in biological activity studies of quinazoline derivatives?

Methodological Answer:

  • Dose-Response Curves: Repeat assays across multiple concentrations to identify non-linear effects.
  • Control Experiments: Verify assay specificity using knockout cell lines or competitive inhibitors.
  • Meta-Analysis: Cross-reference with structurally similar compounds (e.g., 4,6-Dichloro-2-(chloromethyl)quinazoline) to isolate substituent-specific effects .

Q. How can factorial design optimize the synthesis scale-up of this compound?

Methodological Answer: Implement a 2^k factorial design to test variables:

  • Factors: Temperature (80–120°C), catalyst concentration (1–5 mol%), reaction time (4–8 hrs).
  • Response Metrics: Yield, purity, byproduct formation.
    Statistical tools (e.g., ANOVA) identify significant factors and interactions, reducing trial-and-error experimentation .

Q. What methodologies validate the stability of this compound under physiological conditions for drug development?

Methodological Answer:

  • Simulated Biological Fluids: Incubate in PBS (pH 7.4) or human plasma at 37°C for 24–72 hrs.
  • LC-MS/MS Analysis: Quantify degradation products and calculate half-life.
  • Metabolic Stability: Use liver microsomes to assess CYP450-mediated oxidation .

Q. How are structure-activity relationships (SARs) systematically explored for chloro-substituted quinazolines?

Methodological Answer:

  • Substituent Variation: Synthesize analogues with halogens (F, Br) or methyl groups at positions 4 and 7.
  • Biological Profiling: Test against disease models (e.g., cancer cell lines, seizure models) to correlate substituent effects with potency.
  • Crystallography: Resolve ligand-protein co-crystal structures to map binding interactions .

Q. What advanced analytical techniques improve detection limits for trace impurities in this compound?

Methodological Answer:

  • UPLC-MS/MS: Achieve ppm-level sensitivity for byproducts (e.g., dechlorinated derivatives).
  • ICP-OES: Quantify residual metal catalysts (e.g., Pd from cross-coupling steps).
  • NMR Relaxometry: Detect amorphous vs. crystalline impurities in bulk samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.